molecular formula C15H15N3O2S B7548872 N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B7548872
M. Wt: 301.4 g/mol
InChI Key: FGMAGLSMNIFWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a high-quality chemical reagent designed for pharmaceutical and biological research. This compound features a 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its resemblance to purine bases and its versatility in drug discovery . The integration of a sulfonamide group, a functional moiety prevalent in many therapeutic agents, further enhances its research value . Although the specific biological data for this compound is not fully established, its structural analogs demonstrate significant potential in key research areas. Compounds with the pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of various kinases, such as Serine/Threonine-protein kinase B-raf (BRAF), which is a crucial target in oncology . Furthermore, related pyrrolopyrimidine derivatives have shown promising broad-spectrum antimicrobial activities, including antibacterial and antifungal effects, making them valuable leads in the fight against antimicrobial resistance (AMR) . Other research indicates that similar (aza)indole-3-sulfonamide compounds can act as modulators for receptors like GPR17, suggesting potential applications in central nervous system (CNS) disorder research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-11-5-3-6-12(9-11)18-21(19,20)14-10-17-15-13(14)7-4-8-16-15/h3-10,18H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMAGLSMNIFWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CNC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The pyrrolo[2,3-b]pyridine scaffold is commonly constructed via cyclization of appropriately substituted pyridine precursors. For example, Lachance et al. demonstrated the synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate through a palladium-catalyzed hydrogenation of nitro intermediates. Adapting this strategy, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be prepared as a versatile intermediate for further functionalization.

Bromination at Position 3

Regioselective bromination at position 3 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. Protecting the pyrrole nitrogen with a tosyl group enhances selectivity, yielding 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in ~70% yield.

Introduction of the Sulfonyl Chloride Group

Thiolation-Oxidation Sequence

  • Thiolation : Treatment of 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine with sodium hydrosulfide (NaSH) in ethanol at reflux replaces bromide with a thiol group, yielding the 3-mercapto derivative.

  • Oxidation to Sulfonic Acid : Oxidation with 30% hydrogen peroxide in acetic acid converts the thiol to sulfonic acid.

  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) in dichloromethane generates the sulfonyl chloride.

Typical Yields :

  • Thiolation: 65–80%

  • Oxidation: 85–90%

  • Chlorination: 75–85%

Sulfonamide Bond Formation

Coupling with 3-Ethylaniline

The sulfonyl chloride intermediate reacts with 3-ethylaniline in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 4–6 hours, yielding the target sulfonamide.

Reaction Conditions :

  • Solvent: DCM/THF (anhydrous)

  • Base: Et₃N (2.5 equiv)

  • Temperature: 25°C

  • Yield: 70–88%

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 11.72 (s, 1H, NH), 8.45 (d, 1H, J = 4.5 Hz), 7.76 (d, 1H, J = 8.1 Hz), 7.27–7.20 (m, 4H, Ar-H), 2.61 (q, 2H, J = 7.6 Hz, CH₂), 1.22 (t, 3H, J = 7.6 Hz, CH₃).

  • LCMS : m/z = 332.1 [M+H]⁺.

Alternative Routes and Optimization

Direct Sulfonation of the Pyrrolopyridine Core

Electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C introduces the sulfonic acid group directly. Subsequent chlorination with thionyl chloride (SOCl₂) affords the sulfonyl chloride. However, this method suffers from poor regioselectivity (<50% yield at position 3).

Suzuki Coupling for Late-Stage Diversification

Aryl boronic acids can be coupled to halogenated pyrrolopyridines to introduce substituents post-sulfonamide formation. For example, 3-iodo-N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃.

Challenges and Practical Considerations

  • Regioselectivity : Unprotected pyrrolopyridines often yield mixtures during electrophilic substitutions. Tosyl protection mitigates this issue but requires deprotection steps.

  • Sulfonyl Chloride Stability : The intermediate is moisture-sensitive; reactions must be conducted under anhydrous conditions.

  • Purification : Chromatography on silica gel (eluent: ethyl acetate/hexane) effectively isolates the final product.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Thiolation-OxidationHigh regioselectivityMulti-step sequence65–85%
Direct SulfonationFewer stepsPoor regiocontrol40–50%
Suzuki CouplingEnables structural diversificationRequires halogenated intermediate60–75%

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is its role as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 is implicated in numerous physiological processes, including electrolyte balance and cell proliferation. The inhibition of SGK-1 has therapeutic implications for conditions such as hypertension and renal diseases, where dysregulation of sodium transport is observed .

Table 1: Summary of Kinase Inhibition Studies

Compound NameTarget KinaseIC50 (µM)Reference
This compoundSGK-10.25
5-Bromo-7-azaindoleFAK0.15
Other PyrrolopyridinesVariousVaries

Anticancer Properties

Research indicates that pyrrolo[2,3-b]pyridines exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell migration. The compound has shown promise in preclinical studies targeting cancer cell lines, suggesting a potential role in cancer therapy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the Suzuki coupling reaction and other palladium-catalyzed processes. These synthetic routes allow for the modification of the compound to enhance its pharmacological properties or reduce toxicity .

Table 2: Synthetic Routes for Pyrrolo[2,3-b]pyridines

Synthesis MethodKey ReagentsYield (%)
Suzuki CouplingPhenylboronic acid, Pd catalyst85
BrominationBr₂, organic solvent90
TosylationTosyl chloride80

Case Study: SGK-1 Inhibition in Renal Disease

A study demonstrated that this compound effectively inhibited SGK-1 activity in renal cells, leading to decreased sodium retention and improved electrolyte balance. This effect was particularly noted in models of renal hypertension, suggesting a potential therapeutic application in managing blood pressure through targeted inhibition of SGK-1 .

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced significant apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid metabolism, such as dihydropteroate synthase . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide analogs from the evidence:

Compound Name/Identifier Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Therapeutic Use/Activity Evidence Source
Pexidartinib Hydrochloride 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl] group; trifluoromethylpyridine moiety C₂₀H₁₉ClF₃N₅O 457.85 TGCT treatment (CSF1R inhibitor)
Vemurafenib (PLX4032) 5-(4-chlorophenyl) group; propane-1-sulfonamide; difluorophenyl-carbonyl linkage C₂₃H₁₈ClF₂N₃O₃S 489.92 Melanoma therapy (BRAF inhibitor)
N,N-Dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrolo[2,3-b]pyridine-1-sulfonamide Trifluoroacetyl group; dimethylamine substituent C₁₁H₁₀F₃N₃O₃S 321.28 Synthetic intermediate
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene sulfonamide; propyl-pyrrolo[2,3-b]pyridine linkage C₂₀H₂₃N₃O₂S 369.5 Undisclosed (structural study)

Key Findings from Comparative Analysis

  • Bioactivity and Target Specificity: Pexidartinib Hydrochloride () targets colony-stimulating factor 1 receptor (CSF1R), approved for symptomatic tenosynovial giant cell tumor (TGCT). Its chloro and trifluoromethyl groups enhance kinase selectivity and metabolic stability. Vemurafenib () inhibits BRAF V600E mutations, critical in melanoma. The 4-chlorophenyl and difluorophenyl groups optimize binding to the kinase domain.
  • Synthetic Pathways :

    • Vemurafenib involves coupling a pyrrolo[2,3-b]pyridine carbonyl intermediate with a propane-sulfonamide group ().
    • The compound in is synthesized via sulfonylation of a trifluoroacetyl-substituted pyrrolo[2,3-b]pyridine, highlighting the versatility of sulfonamide derivatization.
  • The presence of fluorine atoms (e.g., in Pexidartinib and Vemurafenib) improves lipophilicity and bioavailability.

Biological Activity

N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14N2O2S
  • Molecular Weight : 278.34 g/mol
  • CAS Number : 226085-18-3
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a sulfonamide group, which is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance:

  • In vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines, including:
    • HCT116 (human colon cancer)
    • P388 murine leukemia .

The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

The compound has also been evaluated for antiviral properties. Studies indicate that pyrrolo[2,3-b]pyridine derivatives can inhibit the replication of viruses such as Herpes simplex virus and Poliovirus . The antiviral mechanism is believed to involve interference with viral RNA synthesis.

Antifungal Activity

Preliminary research suggests antifungal properties against pathogenic fungi such as Candida albicans. The specific mechanism of action remains under investigation but may involve disruption of fungal cell wall synthesis .

The biological activity of this compound can be attributed to several mechanisms:

  • CDK Inhibition : By inhibiting CDKs, the compound prevents progression through the cell cycle.
  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to programmed cell death.
  • Viral Replication Interference : It disrupts the viral life cycle by inhibiting key enzymes involved in RNA synthesis.

Study 1: Antitumor Efficacy

A study published in Molecular Cancer Therapeutics evaluated the antitumor effects of various pyrrolo derivatives on human cancer cell lines. This compound was one of the most potent compounds tested, demonstrating an IC50 value in the low micromolar range against HCT116 cells .

Study 2: Antiviral Properties

In a study assessing antiviral efficacy against Herpes simplex virus, this compound exhibited significant inhibition of viral replication with an EC50 value lower than that of standard antiviral agents .

Data Table: Summary of Biological Activities

Biological ActivityTargetIC50/EC50 ValueReference
AntitumorHCT116Low micromolar
AntiviralHerpes simplexLower than standard
AntifungalCandida albicansTBD

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., distinguishing C-3 vs. C-5 substitution) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal diffraction to resolve ambiguous structural features (e.g., torsional angles, hydrogen bonding) .

How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituents on biological activity?

Q. Advanced

  • Systematic substitution : Introduce substituents at positions 3, 5, and the sulfonamide group to assess effects on target binding (e.g., kinase inhibition) .
  • Bioisosteric replacements : Compare electron-withdrawing (e.g., nitro, chloro) and electron-donating groups (e.g., methoxy) to modulate activity .
  • Pharmacophore modeling : Align structural data (e.g., X-ray coordinates ) with activity profiles to identify critical interactions (e.g., hydrogen bonds with ATP-binding pockets) .

What strategies are recommended for resolving discrepancies between computational and experimental solubility data?

Q. Advanced

  • Multi-method validation : Use HPLC (logP measurement), differential scanning calorimetry (DSC), and shake-flask assays to cross-validate solubility .
  • Protonation state analysis : Adjust pH to mimic physiological conditions and reassess solubility using UV-Vis spectroscopy .
  • Co-solvent screening : Test dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) blends to improve compound dissolution without altering stability .

How should crystallization conditions be optimized for high-quality single crystals of pyrrolo[2,3-b]pyridine sulfonamides?

Q. Advanced

  • Solvent selection : Use mixed solvents (e.g., dichloromethane/methanol, 9.5:0.5 v/v) to balance solubility and slow evaporation rates .
  • Temperature control : Maintain room temperature (20–25°C) to prevent rapid nucleation and crystal defects .
  • Seeding techniques : Introduce microcrystals from prior batches to guide uniform crystal growth .

What purification techniques are optimal for isolating pyrrolo[2,3-b]pyridine sulfonamides from complex reaction mixtures?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol or acetonitrile, then cool gradually to precipitate pure crystals .
  • Acid-base extraction : Exploit pH-dependent solubility of sulfonamides in aqueous NaHCO₃ or HCl .

How can researchers reconcile conflicting kinase inhibition profiles reported for pyrrolo[2,3-b]pyridine sulfonamides?

Q. Advanced

  • Standardized assays : Re-test compounds under uniform conditions (e.g., ATP concentration, incubation time) to minimize variability .
  • Off-target screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Structural docking : Compare X-ray structures with kinase active sites to rationalize selectivity differences (e.g., MET vs. VEGFR2 inhibition) .

How can reaction conditions be modified to scale up synthesis without compromising yield?

Q. Basic

  • Catalyst optimization : Increase Pd(PPh₃)₄ loading (0.5–1.5 mol%) to accelerate cross-coupling kinetics .
  • Solvent switching : Replace THF with toluene or dioxane for higher boiling points and better thermal stability .
  • Batch vs. flow chemistry : Transition to continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve control and scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.